![molecular formula C7H11NO2 B13790048 1-Propanoylpyrrolidin-2-one CAS No. 77015-41-9](/img/structure/B13790048.png)
1-Propanoylpyrrolidin-2-one
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Overview
Description
1-Propanoylpyrrolidin-2-one is a five-membered lactam, also known as a γ-lactam. This compound is part of the pyrrolidinone family, which is characterized by a pyrrolidine ring fused with a carbonyl group. Pyrrolidinones are widely recognized for their biological activities and are commonly found in both natural products and synthetic compounds .
Preparation Methods
1-Propanoylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize air-stable and low-cost copper salts as promoters, along with non-poisonous and cost-effective oxidants like Oxone .
Chemical Reactions Analysis
1-Propanoylpyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: Electrophilic substitution reactions can be performed on the pyrrolidinone ring, often using halogens like iodine.
Common reagents used in these reactions include copper salts, Oxone, and various oxidants and additives. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
1-Propanoylpyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The presence of the pyrrolidinone ring allows it to participate in multiple biochemical processes, although specific molecular targets and pathways are not extensively documented in the literature .
Comparison with Similar Compounds
1-Propanoylpyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
Pyrrolone: Exhibits diverse biological activities and is used in the synthesis of various bioactive agents.
Pyrrolidine: A versatile scaffold in drug discovery, known for its biological activity and structural diversity.
This compound stands out due to its unique synthetic routes and its wide range of applications in various fields.
Biological Activity
1-Propanoylpyrrolidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a propanoyl group attached. Its molecular formula is C8H15NO, and it has a molecular weight of approximately 155.21 g/mol. The structural features contribute to its reactivity and biological activity.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Neurological Effects : There are indications of neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing synaptic transmission.
- Gene Expression Modulation : It may alter the expression of genes associated with inflammation and apoptosis.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.
- Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Cancer Cell Proliferation Inhibition :
- In vitro experiments demonstrated that this compound reduced the viability of human cancer cell lines by up to 70% at a concentration of 100 µM.
- Flow cytometry analysis showed an increase in apoptotic cells following treatment.
-
Neuroprotective Effects :
- An animal model study investigated the compound's effects on neuroinflammation.
- Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (IL-1β and TNF-α) in the brain tissue.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced cell viability | |
Neuroprotective | Decreased inflammation markers |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. The compound's ability to inhibit microbial growth and cancer cell proliferation, along with its neuroprotective effects, positions it as a candidate for further pharmacological exploration. However, more comprehensive studies are necessary to fully elucidate its mechanisms of action and therapeutic applications.
Properties
CAS No. |
77015-41-9 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-2-6(9)8-5-3-4-7(8)10/h2-5H2,1H3 |
InChI Key |
MNRCYXHUPGJXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1=O |
Origin of Product |
United States |
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